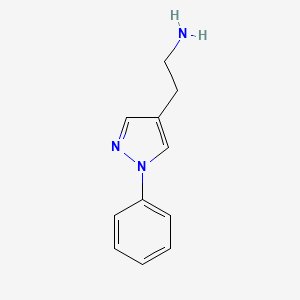

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Description

The exact mass of the compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVXHLSNYSXXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424387 | |

| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369652-04-0 | |

| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine and its commonly available hydrochloride salt are presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Salt Form |

| Molecular Formula | C₁₁H₁₃N₃ | C₁₁H₁₄ClN₃ |

| Molecular Weight | 187.24 g/mol [1] | 223.70 g/mol [2] |

| Appearance | Oil | Solid[2] |

| LogP (Computed) | 1.46 | Not Applicable |

| pKa (Predicted) | ~9.5 (amine), ~2.5 (pyrazole) | Not Applicable |

| Aqueous Solubility | Data not available | Data not available |

| SMILES | NCCC1=CN(N2=CC=CC=C2)N=C1 | NCCC1=CN(C2=CC=CC=C2)N=C1.[H]Cl[2] |

| InChI | 1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 | 1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H[2] |

| InChI Key | XCVXHLSNYSXXEO-UHFFFAOYSA-N | MZXINSJWQRZLQM-UHFFFAOYSA-N[2] |

Chemical Structure

The chemical structure of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is characterized by a central pyrazole ring substituted with a phenyl group at the 1-position and an ethanamine group at the 4-position.

References

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance within the broader context of pyrazole-containing compounds. While specific experimental data for this molecule is limited in publicly available literature, this document serves as a valuable resource for researchers interested in its synthesis and potential applications.

Chemical Identity and Properties

The fundamental chemical and physical properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine and its hydrochloride salt are summarized below.

| Property | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine (Free Base) | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine HCl (Salt) |

| CAS Number | 369652-04-0[1] | Not explicitly available |

| Molecular Formula | C₁₁H₁₃N₃[1] | C₁₁H₁₄ClN₃ |

| Molecular Weight | 187.24 g/mol [1] | 223.70 g/mol |

| Chemical Structure |

|

|

| Appearance | Solid (for hydrochloride salt) | Solid |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine can be envisioned through the reduction of (1-phenyl-1H-pyrazol-4-yl)acetonitrile. This key intermediate can be synthesized from 1-phenyl-1H-pyrazole-4-carbaldehyde, which itself is accessible through methods such as the Vilsmeier-Haack reaction on a suitable precursor.[2]

References

Spectroscopic and Synthetic Profile of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for the compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. Due to the limited availability of published experimental data for this specific molecule, the spectroscopic information presented herein is based on predictive models and analysis of structurally related compounds. The experimental protocol is a proposed synthetic pathway adapted from established methodologies for the synthesis of similar pyrazole derivatives.

Compound Overview

Compound Name: 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Molecular Formula: C₁₁H₁₃N₃[1][2] Molecular Weight: 187.24 g/mol [1][2] CAS Number: 369652-04-0[1][2]

This compound features a 1-phenyl-pyrazole core, a common scaffold in medicinal chemistry, linked to an ethanamine side chain. The presence of the primary amine group suggests potential for further functionalization and interaction with biological targets.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. These predictions are derived from computational models and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Phenyl H-2', H-6' |

| ~7.50 | s | 1H | Pyrazole H-5 |

| ~7.45 | t | 2H | Phenyl H-3', H-5' |

| ~7.30 | t | 1H | Phenyl H-4' |

| ~7.25 | s | 1H | Pyrazole H-3 |

| ~2.95 | t | 2H | -CH₂-NH₂ |

| ~2.80 | t | 2H | Pyrazole-CH₂- |

| ~1.5 (broad s) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Phenyl C-1' |

| ~139.0 | Pyrazole C-5 |

| ~129.5 | Phenyl C-3', C-5' |

| ~127.0 | Phenyl C-4' |

| ~125.0 | Pyrazole C-3 |

| ~120.0 | Pyrazole C-4 |

| ~119.0 | Phenyl C-2', C-6' |

| ~42.0 | -CH₂-NH₂ |

| ~30.0 | Pyrazole-CH₂- |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole) |

| 1520-1450 | Strong | C=C stretch (aromatic) |

| ~1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular Ion) |

| 170 | [M - NH₃]⁺ |

| 158 | [M - CH₂NH₂]⁺ |

| 115 | [C₈H₇N]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Synthetic Protocol

A plausible synthetic route to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine can be envisioned starting from the readily available 1-phenyl-1H-pyrazole-4-carbaldehyde. This multi-step synthesis involves a Knoevenagel condensation followed by reduction.

Step 1: Knoevenagel Condensation to form (E)-2-cyano-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile

-

To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1.1 equivalents).

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired acrylonitrile intermediate.

Step 2: Reduction to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

-

In a round-bottom flask, dissolve the acrylonitrile intermediate from Step 1 in a suitable solvent like tetrahydrofuran (THF) or ethanol.

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction cautiously by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

References

Navigating the Therapeutic Potential of Phenyl-Pyrazole Scaffolds: A Technical Guide to M4 Muscarinic Acetylcholine Receptor Modulation

Disclaimer: Direct pharmacological data for the specific compound 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is not available in the current scientific literature. This guide, therefore, focuses on the well-documented therapeutic potential of a closely related class of compounds—phenyl-pyrazole derivatives—as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a promising target for neuropsychiatric disorders.

Introduction

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum and hippocampus.[1] Its role in modulating dopaminergic neurotransmission has positioned it as a key therapeutic target for conditions like schizophrenia. Phenyl-pyrazole derivatives have emerged as a promising class of M4 positive allosteric modulators (PAMs). These molecules do not directly activate the receptor but enhance its response to the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.[2] This technical guide provides an in-depth overview of the M4 mAChR as a therapeutic target for phenyl-pyrazole compounds, including its signaling pathways, quantitative data for representative molecules, and detailed experimental protocols for their characterization.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 mAChR primarily couples to the inhibitory G protein, Gαi/o.[1][3] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The Gβγ subunit can also modulate the activity of inwardly rectifying potassium channels. Furthermore, M4 receptor activation can trigger β-arrestin recruitment, a process involved in receptor desensitization, internalization, and potentially biased signaling.[4][5]

Caption: M4 mAChR Signaling Pathway.

Quantitative Data for Representative Phenyl-Pyrazole M4 PAMs

The following table summarizes the in vitro potency and efficacy of selected phenyl-pyrazole and related heterocyclic M4 PAMs from the literature. These compounds demonstrate the potential of this scaffold to selectively modulate the M4 receptor.

| Compound ID | Scaffold | Assay Type | pEC50 | % Emax of ACh | Reference |

| VU0467154 | Thieno[2,3-c]pyridazine | Calcium Mobilization (rat M4) | 7.75 ± 0.06 | 68% | [2] |

| 6c | 4-phenylpyridine-2-one derivative | Calcium Mobilization (human M4) | 7.10 ± 0.01 | 80.6 ± 0.7% | [6] |

| 8p (VU0476406) | 5-amino-thieno[2,3-c]pyridazine | Calcium Mobilization (human M4) | 7.04 ± 0.11 | 74 ± 3% | [7] |

| Compound 6g | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | cAMP Assay | - | - | [8] |

| Compound 7 | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | cAMP Assay | - | - | [8] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax is the maximum response achievable by an agonist.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the M4 receptor signaling pathway.

Materials:

-

CHO-K1 cells stably expressing the human M4 mAChR.

-

Assay medium: MEM with 2% charcoal-stripped serum.

-

Stimulation buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX.

-

Forskolin.

-

Test compounds (phenyl-pyrazole derivatives).

-

cAMP assay kit (e.g., AlphaScreen, HTRF).

Procedure:

-

Cell Culture: Culture CHO-K1-hM4 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and resuspend in assay medium. Plate 10,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of test compounds in stimulation buffer.

-

Assay: a. Carefully remove the culture medium from the wells. b. Add stimulation buffer containing the test compound to each well. c. Add a submaximal concentration of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate the plate at room temperature for 30 minutes.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the concentration-response curves to determine the pEC50 and Emax values for each compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated M4 receptor, providing insights into receptor desensitization and potential for biased signaling.

Materials:

-

U2OS or HEK293 cells co-expressing the human M4 mAChR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Assay buffer.

-

Acetylcholine (ACh).

-

Test compounds (phenyl-pyrazole derivatives).

-

Detection reagents (e.g., chemiluminescent substrate).

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate at an appropriate density and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Agonist Stimulation: Add a fixed concentration of acetylcholine (typically EC20 or EC80) to stimulate the M4 receptor.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

-

Detection: Add the detection reagents as per the manufacturer's instructions and incubate for a further 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal.

-

Data Analysis: Plot the concentration-response curves to determine the potency and efficacy of the compounds in promoting β-arrestin recruitment.

Mandatory Visualizations

Caption: Experimental Workflow for M4 PAM Screening.

Conclusion

The M4 muscarinic acetylcholine receptor represents a compelling target for the development of novel therapeutics for schizophrenia and other neurological disorders. Phenyl-pyrazole derivatives have demonstrated significant promise as selective positive allosteric modulators of this receptor. The experimental protocols and data presented in this guide provide a framework for the identification and characterization of novel M4 PAMs, paving the way for the development of the next generation of neuropsychiatric drugs. Further investigation into the structure-activity relationships of the phenyl-pyrazole scaffold will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for clinical translation.

References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 1-Phenyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. From the first synthetic fever reducer to highly selective enzyme inhibitors, the journey of these compounds spans over a century of chemical innovation and pharmacological discovery. This in-depth technical guide explores the history, synthesis, and biological evaluation of 1-phenyl-1H-pyrazole derivatives, providing a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Serendipity to Rational Design

The story of pyrazole-based medicines begins in the late 19th century with a discovery that would forever change the landscape of synthetic drugs.

The Dawn of Pyrazole Therapeutics: Antipyrine

In 1883, the German chemist Ludwig Knorr, while searching for quinine-like substances, synthesized the first pyrazole-based drug, antipyrine (also known as phenazone).[1][2] This was a landmark achievement, as antipyrine became one of the earliest synthetic drugs to be widely used as an analgesic (pain reliever) and antipyretic (fever reducer).[1][3] The synthesis, now famously known as the Knorr pyrazole synthesis, involved the condensation of phenylhydrazine with ethyl acetoacetate.[4][5] This reaction laid the groundwork for the synthesis of a vast array of pyrazole derivatives.

The Rise of Phenylbutazone

Building on Knorr's work, the Swiss pharmaceutical company Geigy introduced phenylbutazone in 1949.[6] This 1,2-diphenyl-4-butyl-3,5-pyrazolidinedione, a close structural relative of the 1-phenyl-1H-pyrazoles, emerged as a potent non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis and gout.[6][7][8] However, its use in humans was later curtailed due to significant side effects, including the risk of aplastic anemia.[7][8] Despite this, phenylbutazone found a lasting role in veterinary medicine, particularly for treating lameness in horses.[6][7]

The Era of Selective COX-2 Inhibition: Celecoxib

A major breakthrough in the application of 1-phenyl-1H-pyrazole derivatives came with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), provided a new therapeutic target for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[9]

A team at G.D. Searle & Company, led by John Talley, discovered and developed celecoxib, which was approved by the FDA in 1998.[9][10] Celecoxib, a diaryl-substituted pyrazole, demonstrated potent and selective inhibition of the COX-2 enzyme.[9][11] This rational drug design approach marked a significant advancement in the field, providing a safer alternative for patients with chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[9][12]

Targeting the Endocannabinoid System: Rimonabant

The versatility of the 1-phenyl-1H-pyrazole scaffold was further demonstrated with the discovery of rimonabant by Sanofi-Aventis.[13] This compound was designed as a selective antagonist of the cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system which is involved in regulating appetite and energy balance.[13][14][15] Approved in Europe in 2006 as an anti-obesity drug, rimonabant was later withdrawn from the market due to concerns about psychiatric side effects, including depression and anxiety.[13][16] Despite its withdrawal, the discovery of rimonabant highlighted the potential of targeting the endocannabinoid system for therapeutic intervention and showcased the adaptability of the 1-phenyl-1H-pyrazole core.

A Modern Neuroprotective Agent: Edaravone

More recently, the 1-phenyl-1H-pyrazole derivative edaravone has gained prominence as a neuroprotective agent. Initially developed in the late 1980s in Japan for the treatment of stroke, it has since been approved for the treatment of amyotrophic lateral sclerosis (ALS).[5] Edaravone acts as a potent free radical scavenger, mitigating oxidative stress, which is implicated in the pathophysiology of both stroke and ALS.[9][17]

Quantitative Data on 1-Phenyl-1H-Pyrazole Derivatives

The following tables summarize key quantitative data for representative 1-phenyl-1H-pyrazole derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |

| Celecoxib | COX-2 | Enzyme Inhibition | 0.08 µM (IC50) | Human (recombinant) | [18] |

| Celecoxib | COX-1 | Enzyme Inhibition | 9.4 µM (IC50) | Ovine | [18] |

| Rimonabant | CB1 Receptor | Receptor Binding | 5.6 nM (Ki) | Human | [13] |

| PYZ10 | COX-2 | Enzyme Inhibition | 0.0283 nM (IC50) | Not Specified | [19] |

| PYZ11 | COX-2 | Enzyme Inhibition | 0.2272 nM (IC50) | Not Specified | [19] |

| 5f | COX-2 | Enzyme Inhibition | 1.50 µM (IC50) | Not Specified | [20] |

| 6f | COX-2 | Enzyme Inhibition | 1.15 µM (IC50) | Not Specified | [20] |

Table 2: Pharmacokinetic Parameters of Celecoxib in Humans

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Oral administration | [21][22] |

| Elimination Half-life (t1/2) | ~11 hours | Healthy individuals | [23] |

| Apparent Volume of Distribution (Vd/F) | 455 ± 166 L | Healthy individuals | [23] |

| Bioavailability (Capsule) | 22-40% | Fasted state | [24] |

| Protein Binding | >97% | Primarily to albumin | [23] |

| Primary Metabolizing Enzyme | CYP2C9 | Major pathway | [21][22] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of key 1-phenyl-1H-pyrazole derivatives, adapted from published literature.

Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol is based on the classic Knorr pyrazole synthesis.

Materials and Reagents:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (95%)

-

Diethyl ether

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Büchner funnel and vacuum flask

-

Beaker

-

Glass rod or spatula

-

Ice-water bath

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[1]

-

Reflux: Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[1]

-

Precipitation: After heating, allow the flask to cool slightly and then transfer the hot syrup to a 100 mL beaker. Cool the beaker in an ice-water bath.

-

Crystallization: Add 2 mL of diethyl ether and stir vigorously with a glass rod or spatula until a solid precipitate forms. Continue adding diethyl ether in small portions (up to a total of 8 mL) while stirring to ensure complete precipitation.[1]

-

Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Allow the product to air dry.

-

Purification by Recrystallization: Transfer the crude edaravone to a beaker and add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to facilitate crystal formation.

-

Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

-

Characterization: Determine the melting point and characterize the product using techniques such as IR, 1H NMR, and 13C NMR spectroscopy.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials and Reagents:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer at the desired concentration.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Incubation: In a microplate, add the reaction buffer, the enzyme solution, and the test compound solution (or DMSO for control). Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further specified time (e.g., 2 minutes) at 37 °C.

-

Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

-

Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 1-phenyl-1H-pyrazole derivatives.

Caption: Prostaglandin biosynthesis pathway showing the roles of COX-1 and COX-2.

Caption: Simplified CB1 receptor signaling pathway and the action of Rimonabant.

Caption: Experimental workflow for the synthesis of Edaravone.

Conclusion

The 1-phenyl-1H-pyrazole core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. From its serendipitous discovery in the 19th century to its role in modern, rationally designed drugs, this heterocyclic system continues to provide a rich foundation for the development of new therapeutic agents. The historical evolution of these compounds, from broad-spectrum anti-inflammatory agents to highly selective enzyme and receptor modulators, mirrors the progress of medicinal chemistry itself. A thorough understanding of the history, synthesis, and biological evaluation of 1-phenyl-1H-pyrazole derivatives is essential for researchers aiming to innovate and develop the next generation of medicines based on this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Edaravone - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Prostaglandin - Wikipedia [en.wikipedia.org]

- 9. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 11. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]

- 15. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 17. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib | Semantic Scholar [semanticscholar.org]

- 24. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the established methodologies for determining its solubility in a range of common laboratory solvents. It further presents a framework for the systematic collection and presentation of such data, crucial for preclinical development, formulation studies, and medicinal chemistry applications.

Core Concepts in Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a compound like 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, understanding its solubility in various media is fundamental for developing viable drug delivery systems and ensuring consistent results in biological assays.[1] The two primary types of solubility measurements are kinetic and thermodynamic.[1][3]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It can be influenced by the solid-state properties of the compound and the experimental conditions.[1][3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid.[3][4] It is a more rigorous measure and is essential for formulation development.[3] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The following protocol outlines a detailed procedure for determining the thermodynamic solubility of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. This method is widely accepted and can be adapted for various solvents.[5][6]

1. Materials and Equipment:

-

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine (solid form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7]

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Dispense a precise volume of each selected solvent into the corresponding vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3][9] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[8] This step is critical to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine of known concentrations in the respective solvent.[7]

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.[7]

-

Dilute the filtered supernatant from the saturated solutions with the appropriate solvent to a concentration that falls within the range of the calibration curve.[8]

-

Inject the diluted samples into the HPLC system and determine the concentration of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine by comparing the peak area to the calibration curve.[7]

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Method |

| Water (pH 7.4) | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Methanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| DMSO | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| DMF | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Acetone | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine:

-

pH: As an amine-containing compound, its solubility in aqueous media is expected to be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt.[10] Therefore, it is recommended to determine the solubility in buffered solutions at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

-

Temperature: Solubility is generally temperature-dependent. For pharmaceutical applications, determining solubility at physiological temperature (37°C) is crucial.[8]

-

Co-solvents: The use of co-solvents like DMSO or ethanol in aqueous solutions can significantly enhance the solubility of poorly soluble compounds.[3] However, the concentration of the co-solvent should be carefully controlled and reported, as it can affect biological assay results.[3]

Conclusion

While specific, publicly available quantitative solubility data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is scarce, this guide provides a robust framework for its determination. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the research and development of this compound for therapeutic applications. The systematic presentation of this data, as illustrated, will aid in its interpretation and application in formulation and preclinical studies.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. sciforum.net [sciforum.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

Exploring the structure-activity relationship (SAR) of pyrazole-based compounds

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazole-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrazole-based compounds, providing a comprehensive overview of their anticancer, kinase inhibitory, and antimicrobial properties. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this guide aims to equip researchers with the knowledge to design and develop novel pyrazole-based therapeutics with enhanced potency and selectivity.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. The SAR of these compounds is often dictated by the nature and position of substituents on the pyrazole ring and its appended phenyl rings.

Targeting Tubulin Polymerization

A notable mechanism of action for several anticancer pyrazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division. The SAR for this class of compounds often revolves around a diaryl-pyrazole scaffold.

Table 1: SAR of Diaryl-Pyrazole Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (nM) |

| 6 | 3,4,5-trimethoxyphenyl | H | 4-methoxyphenyl | Various | 0.06 - 0.25 |

| 5 | 3,4,5-trimethoxyphenyl | H | 4-ethoxyphenyl | Various | - (Tubulin IC50 = 7.30 µM) |

Data synthesized from multiple sources.

The data suggests that the presence of a 3,4,5-trimethoxyphenyl group at one of the aryl positions is crucial for potent tubulin polymerization inhibitory activity. Modifications at the other phenyl ring can modulate this activity.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in cancer. Pyrazole derivatives have been developed as potent CDK inhibitors.

Table 2: SAR of Pyrazole-Based CDK2 Inhibitors

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | CDK2 Inhibition (%) at 10 µM |

| 29 | Phenyl | Pyrazolo[1,5-a]pyrimidine | MCF-7 | 17.12 | - |

| 29 | Phenyl | Pyrazolo[1,5-a]pyrimidine | HepG2 | 10.05 | - |

| 30 | Substituted Phenyl | Pyrazolo[1,5-a]pyrimidine | - | - | 60% |

Data synthesized from multiple sources.[1]

These findings highlight that the pyrazolo[1,5-a]pyrimidine core is a promising scaffold for targeting CDK2. The substituents on the phenyl ring play a significant role in determining the cytotoxic and enzyme inhibitory activity.[1]

Kinase Inhibitory Activity of Pyrazole Compounds

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

EGFR is a receptor tyrosine kinase that, when overactivated, drives the growth of several cancers. Pyrazole-based compounds have been successfully developed as EGFR inhibitors.

dot

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.

Table 3: SAR of Pyrazole-Thiadiazole EGFR Inhibitors

| Compound ID | A-ring Substituent | Cell Line | IC50 (µM) | EGFR IC50 (µM) |

| - | -OCH3 | HeLa | - | - |

| - | -CH3 | HeLa | - | - |

| - | -H | HeLa | - | - |

| - | -Br | HeLa | - | - |

| - | -Cl | HeLa | - | - |

| - | -F | HeLa | - | - |

| C5 | 3,4-dimethylphenyl | - | - | 0.07 |

Data synthesized from multiple sources.

The SAR studies reveal that electron-donating groups like methoxy and methyl on the A-ring enhance the antiproliferative activity of these hybrid molecules.

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Table 4: SAR of Pyrazole Derivatives Against Bacterial and Fungal Strains

| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| 21a | p-tolyl | 62.5 | 125 | 125 | 2.9 |

| 21b | - | - | - | - | - |

Data synthesized from multiple sources.[2]

The presence of specific substituents, such as a p-tolyl group, can significantly influence the antimicrobial spectrum and potency of pyrazole-carbothiohydrazide derivatives.[2]

Experimental Protocols

General Synthesis of Pyrazole-Chalcone Hybrids

dot

References

An In-depth Technical Guide to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

This technical guide provides a comprehensive overview of the core properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document consolidates available physicochemical data, safety information, and insights into its broader chemical class.

Physicochemical Properties

Table 1: Physicochemical Data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN₃ | [1][2][3] |

| Molecular Weight | 223.70 g/mol | [1][2][3] |

| Appearance | Solid | [1][2] |

| SMILES String | NCCC1=CN(C2=CC=CC=C2)N=C1.[H]Cl | [1][2][3] |

| InChI | 1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H | [1][2] |

| InChI Key | MZXINSJWQRZLQM-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD09997610 | [1][2] |

| PubChem Substance ID | 329776048 | [1][2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride are not extensively documented in publicly accessible literature. However, a general synthetic approach can be inferred from established methods for analogous pyrazole derivatives. A plausible synthetic route would involve the formation of the pyrazole core followed by the introduction and modification of the side chain.

A generalized workflow for the synthesis of similar pyrazole-containing compounds often involves reductive amination or other C-N bond-forming reactions. For instance, the synthesis of a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, utilizes reductive amination of a pyrazole-4-carbaldehyde derivative.[4]

Below is a conceptual workflow for a potential synthesis, based on common organic chemistry principles applied to pyrazole synthesis.

Biological Context and Potential Signaling Pathways

While the specific biological activity and mechanism of action for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride have not been detailed in available research, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities.

Pyrazole-containing compounds are known to exhibit diverse biological effects, including:

-

Anti-inflammatory properties: Some pyrazole derivatives have been shown to inhibit inflammatory cytokines such as TNF-α and IL-6.[5][6]

-

Anticancer activity: Certain pyrazole analogs act as inhibitors of protein kinases, such as IGF-1R, which are implicated in cancer progression.[1]

-

Antimicrobial and Antiviral effects: The pyrazole scaffold is present in various agents with demonstrated antibacterial, antifungal, and antiviral activities.[7]

-

Neuroprotective effects: Research into trisubstituted pyrazoles has indicated potential for neuroprotective and anti-inflammatory properties relevant to neurodegenerative conditions.[5]

The ethanamine side chain suggests that this compound may interact with aminergic receptors or transporters, but this remains speculative without direct experimental evidence. The phenyl group attached to the pyrazole ring can influence the molecule's lipophilicity and potential for π-stacking interactions with biological targets.

Given the lack of specific data for this compound, a diagram of its signaling pathway cannot be provided. Research into its biological targets is necessary to elucidate its mechanism of action.

Safety Information

Safety data for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride indicates that it is a potential eye irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statement | H319: Causes serious eye irritation | [1][2] |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

| Hazard Classification | Eye Irritant, Category 2 | [1][2] |

| Storage Class | 11: Combustible Solids | [1][2] |

References

- 1. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from readily available starting materials are presented, offering flexibility based on laboratory capabilities and reagent availability.

Introduction

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a key intermediate in the synthesis of various biologically active compounds. Its pyrazole core and pendant ethylamine group make it a versatile scaffold for the development of novel therapeutics. The following protocols detail two reliable methods for its preparation:

-

Route 1: A two-step synthesis commencing with the Vilsmeier-Haack formylation of acetophenone phenylhydrazone to yield 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation with nitromethane and subsequent reduction of the nitrovinyl intermediate.

-

Route 2: An alternative pathway involving the synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile, which is then reduced to the target primary amine.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

| Step | Reaction | Starting Material(s) | Product | Reagents & Conditions | Yield (%) | Purity (%) | Analytical Data |

| Route 1, Step 1 | Vilsmeier-Haack Reaction | Acetophenone phenylhydrazone | 1-phenyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF, 60-65°C, 4h | 60-85 | >95 | ¹H NMR, ¹³C NMR, MS |

| Route 1, Step 2a | Knoevenagel Condensation | 1-phenyl-1H-pyrazole-4-carbaldehyde, Nitromethane | 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole | Ammonium acetate, Acetic acid, reflux | ~90 | >95 | ¹H NMR, IR |

| Route 1, Step 2b | Reduction of Nitrovinyl Group | 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | LiAlH₄, THF, reflux | 70-80 | >98 | ¹H NMR, ¹³C NMR, MS |

| Route 2, Step 1 | Cyanomethylation | 4-bromo-1-phenyl-1H-pyrazole | (1-phenyl-1H-pyrazol-4-yl)acetonitrile | CuCN, DMF, reflux | ~85 | >95 | ¹H NMR, IR |

| Route 2, Step 2 | Nitrile Reduction | (1-phenyl-1H-pyrazol-4-yl)acetonitrile | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | LiAlH₄, THF, reflux or H₂/Raney Ni | 75-85 | >98 | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Route 1: Via 1-phenyl-1H-pyrazole-4-carbaldehyde

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure utilizes the Vilsmeier-Haack reaction for the formylation of a phenylhydrazone.[1][2][3]

-

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Methanol or Ethanol for recrystallization

-

-

Protocol:

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold N,N-dimethylformamide (DMF, 10 mL) with stirring.

-

To this reagent, add acetophenone phenylhydrazone (0.004 mol) in small portions.

-

Stir the reaction mixture at 60-65°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from methanol or ethanol to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine via Knoevenagel Condensation and Reduction

This two-part step first forms a nitrovinyl intermediate, which is then reduced to the target amine.

-

Part A: Knoevenagel Condensation to form 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

-

Materials:

-

1-phenyl-1H-pyrazole-4-carbaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

-

Protocol:

-

In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and ammonium acetate in glacial acetic acid.

-

Add nitromethane (1.2 mmol) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole.

-

-

-

Part B: Reduction of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

-

Materials:

-

4-(2-nitrovinyl)-1-phenyl-1H-pyrazole

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4 mmol) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (1 mmol) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it with THF and ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

-

-

Route 2: Via (1-phenyl-1H-pyrazol-4-yl)acetonitrile

Step 1: Synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile

This step involves the cyanation of a 4-halopyrazole.

-

Materials:

-

4-bromo-1-phenyl-1H-pyrazole

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

In a round-bottom flask, combine 4-bromo-1-phenyl-1H-pyrazole (1 mmol) and copper(I) cyanide (1.2 mmol) in DMF.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (1-phenyl-1H-pyrazol-4-yl)acetonitrile.

-

Step 2: Reduction of (1-phenyl-1H-pyrazol-4-yl)acetonitrile

The nitrile is reduced to the primary amine using a strong reducing agent.

-

Materials:

-

(1-phenyl-1H-pyrazol-4-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2 mmol) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of (1-phenyl-1H-pyrazol-4-yl)acetonitrile (1 mmol) in anhydrous THF.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 3-5 hours.

-

Cool the reaction to 0°C and quench by the careful, sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

Caption: Logical flow of the primary synthetic pathway.

References

Experimental protocol for using 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro investigation of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine , a substituted pyrazole derivative with potential applications in oncology and neuroscience. The protocols outlined below are based on established methodologies for assessing cytotoxicity, monoamine oxidase (MAO) inhibition, and dopamine receptor binding, activities frequently associated with pyrazole-based compounds.

I. Potential In Vitro Applications and Data

Substituted pyrazole derivatives have demonstrated a wide range of biological activities. Based on the available literature for structurally related compounds, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a candidate for investigation in the following areas:

-

Anticancer Activity: Pyrazole-containing molecules have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2]

-

Neuroprotective and CNS Activity: The pyrazole scaffold is present in compounds with anti-inflammatory and neuroprotective properties.[3] Furthermore, the ethanamine side chain is a common feature in molecules targeting monoamine systems, suggesting potential interaction with enzymes like monoamine oxidase (MAO) or neurotransmitter receptors such as dopamine receptors.[][5]

The following table summarizes in vitro data for pyrazole derivatives structurally related to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. This data can serve as a reference for designing experiments and interpreting results for the title compound.

| Compound/Derivative Class | Assay Type | Cell Line/Target | Result (IC₅₀/CC₅₀) | Reference |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | Cytotoxicity (CC₅₀) | MDA-MB-231 (Breast Cancer) | 10 µM (24h) | [1] |

| Pyrazolyl oxalamide derivatives (e.g., compounds 2b, 2c, 2e, 3) | Anti-neurotoxicity | SH-SY5Y (Neuroblastoma) | 10 - 50 µM | [3] |

| 3,5-diphenyl-1H-pyrazole (L2) | Cytotoxicity (IC₅₀) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 μM | [2] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | Cytotoxicity (IC₅₀) | MCF-7 (Breast Cancer) | 81.48 ± 0.89 μM | [2] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A Inhibition (IC₅₀) | Human recombinant MAO-A | 43.3 µM | [6] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B Inhibition (IC₅₀) | Human recombinant MAO-B | 3.47 µM | [6] |

| (E)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one (4g) | Cytotoxicity (IC₅₀) | Caco-2 (Colon Cancer) | 15.32 ± 0.62 µM | [7] |

II. Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

A. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MDA-MB-231, PC-3, Caco-2) in appropriate media and conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls (medium only).

-

-

MTT Assay:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

B. Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the compound on MAO-A and MAO-B enzymes.

Signaling Pathway for MAO Activity Assay

Caption: Principle of the fluorometric MAO inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), and a fluorometric probe/enzyme mix (e.g., horseradish peroxidase and Amplex Red).

-

Prepare known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the test compound at various concentrations. Include wells for a no-inhibitor control and positive controls.

-

Add the MAO-A or MAO-B enzyme to the respective wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate and the fluorometric probe/enzyme mix.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., excitation at 530-560 nm and emission at 590-600 nm).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

C. Dopamine Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of the compound for dopamine receptor subtypes (e.g., D₁, D₂-like).

Workflow for Dopamine Receptor Binding Assay

Caption: Workflow for a competitive radioligand dopamine receptor binding assay.

Methodology:

-

Membrane Preparation:

-

Use commercially available cell membranes expressing the human dopamine receptor subtype of interest (e.g., D₁ or D₂) or prepare them from cultured cells.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up the assay in a suitable binding buffer.

-

For each data point, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D₁ or [³H]-Spiperone for D₂-like receptors), and varying concentrations of the unlabeled test compound, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine.

-

Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling chemical compounds and radioactive materials.

References

- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity [mdpi.com]

- 5. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in various cell culture assays. The protocols are based on established methodologies for evaluating the biological activities of pyrazole derivatives, a class of compounds known for their diverse therapeutic potential.

Introduction

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their mechanisms of action are diverse and can involve the inhibition of crucial cellular processes such as tubulin polymerization, kinase signaling, and topoisomerase function, as well as the induction of apoptosis through reactive oxygen species (ROS) generation.[1][4][5][6] These notes provide detailed protocols for investigating the potential of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in cancer cell lines.

Compound Handling and Preparation

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is typically supplied as a hydrochloride salt, which is a solid.

-

Reconstitution: Prepare a stock solution by dissolving the compound in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or ethanol. For a 10 mM stock solution, dissolve 2.24 mg of the hydrochloride salt (Molecular Weight: 223.70 g/mol ) in 1 mL of solvent.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations just before use. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5% v/v).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][7]

Materials:

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine in a complete medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 5 | 0.95 | 76.0 |

| 10 | 0.63 | 50.4 |

| 25 | 0.31 | 24.8 |

| 50 | 0.15 | 12.0 |

This table presents hypothetical data for illustrative purposes.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine using flow cytometry.[5][7]

Materials:

-

Target cancer cell lines

-

6-well cell culture plates

-

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

-

Treat cells with the vehicle control and various concentrations of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Vehicle Control | 95.2 | 2.5 | 1.8 | 0.5 |

| Compound (IC₅₀) | 60.1 | 25.3 | 12.4 | 2.2 |

| Compound (2x IC₅₀) | 35.8 | 38.9 | 22.1 | 3.2 |

This table presents hypothetical data for illustrative purposes.

Logical Flow for Apoptosis Assay

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

This protocol determines the effect of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine on cell cycle progression.[5]

Materials:

-

Target cancer cell lines

-

6-well cell culture plates

-

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine stock solution

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay.

-

Harvest and wash the cells with PBS.

-